N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its behavior under different conditions (such as heat or light), and its reactivity with various reagents .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structures to "N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide" typically involves detailed synthetic routes and structural characterization. For instance, Sun et al. (2021) focused on the synthesis and crystal structure analysis of a furan-2-ylmethyl substituted quinazolinone compound, using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, to determine its optimized molecular structure through DFT calculations. This approach highlights the importance of structural analysis in understanding the properties and potential applications of such compounds Sun et al., 2021.
Biological Activities
The exploration of biological activities is a significant aspect of research on heterocyclic compounds. Abu-Hashem et al. (2018) synthesized new furothiazolo pyrimido quinazolinones and evaluated their antimicrobial activity against a range of bacteria and fungi. This study demonstrates the potential of quinazoline derivatives in developing new antimicrobial agents, highlighting the broad scope of applications for such compounds in addressing various biological and medicinal challenges Abu‐Hashem, 2018.
Pharmacological Characterization
Further extending the application to pharmacological studies, compounds structurally related to "this compound" have been characterized for their potential in drug discovery. For example, Catarzi et al. (2010) investigated quinoxaline and quinazoline derivatives for their affinity at AMPA receptors, showcasing the methodology for assessing the pharmacological profile of heterocyclic compounds in neurological research Catarzi et al., 2010.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-18(21-11-13-5-4-8-26-13)6-2-1-3-7-23-19(25)14-9-16-17(28-12-27-16)10-15(14)22-20(23)29/h4-5,8-10H,1-3,6-7,11-12H2,(H,21,24)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXHKVHWGVRXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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